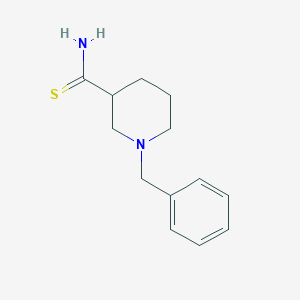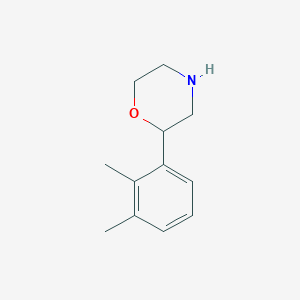
Ethyl 3-amino-3,5-dimethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-3,5-dimethylhexanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of hexanoic acid and contains an amino group and an ester functional group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3,5-dimethylhexanoate typically involves the esterification of 3-amino-3,5-dimethylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity product.
化学反应分析
Types of Reactions
Ethyl 3-amino-3,5-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 3-amino-3,5-dimethylhexanol.
Substitution: Formation of various amides depending on the acylating agent used.
科学研究应用
Ethyl 3-amino-3,5-dimethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 3-amino-3,5-dimethylhexanoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme kinetics and mechanisms. In drug development, its mechanism of action would involve interactions with biological targets such as receptors or enzymes, leading to a therapeutic effect.
相似化合物的比较
Ethyl 3-amino-3,5-dimethylhexanoate can be compared with other similar compounds such as:
Ethyl 3-amino-3-methylhexanoate: Similar structure but with one less methyl group, leading to different reactivity and properties.
Ethyl 3-amino-3,5-dimethylpentanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Ethyl 3-amino-3,5-dimethylheptanoate: Similar structure but with a longer carbon chain, influencing its solubility and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups and carbon chain length, which confer distinct reactivity and applications compared to its analogs.
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
ethyl 3-amino-3,5-dimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)7-10(4,11)6-8(2)3/h8H,5-7,11H2,1-4H3 |
InChI 键 |
XQLLUBIIPIDZQJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C)(CC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


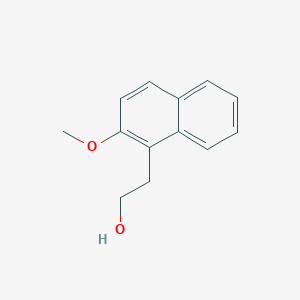
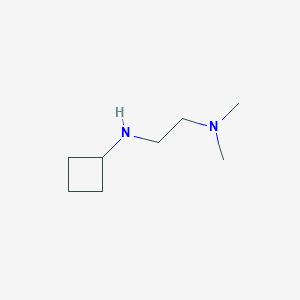
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
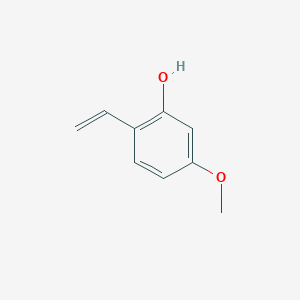

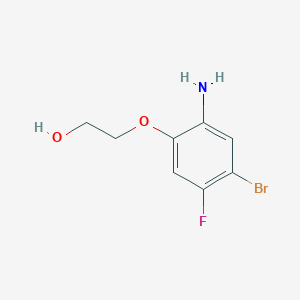
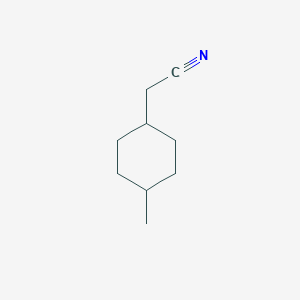
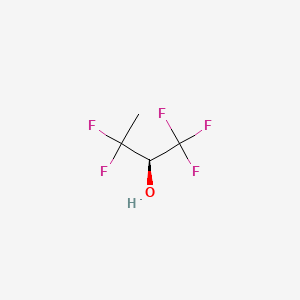
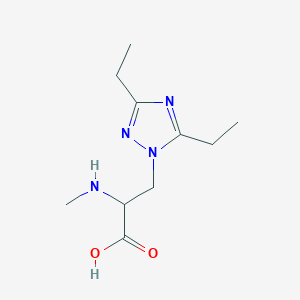

![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
